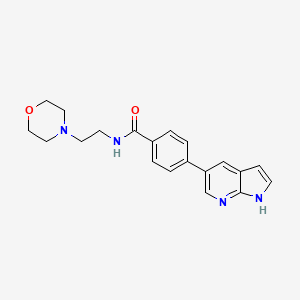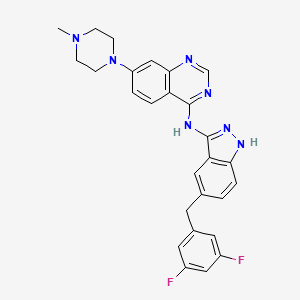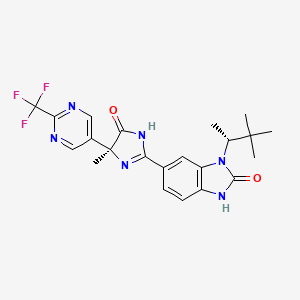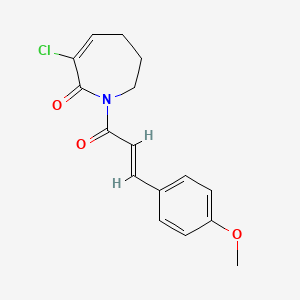
Anti-aging agent 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Anti-aging agent 1” is a compound that has garnered significant attention in the field of anti-aging research. This compound is known for its potential to delay the aging process and improve the overall health span of organisms. It is often studied for its ability to mitigate age-related cellular damage and enhance longevity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Anti-aging agent 1” typically involves multiple steps, including the use of specific reagents and catalysts. One common synthetic route involves the reaction of aniline derivatives with other aromatic compounds under controlled conditions. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the precise control of reaction parameters such as temperature, pressure, and pH. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
“Anti-aging agent 1” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different products, typically involving the gain of hydrogen atoms.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and catalysts
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
“Anti-aging agent 1” has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: The compound is studied for its effects on cellular aging and its potential to enhance cellular repair mechanisms.
Medicine: Research focuses on its potential therapeutic applications in treating age-related diseases such as neurodegenerative disorders and cardiovascular diseases.
Industry: It is used in the formulation of anti-aging products, including cosmetics and dietary supplements .
Mecanismo De Acción
The mechanism by which “Anti-aging agent 1” exerts its effects involves several molecular targets and pathways:
Telomere Maintenance: The compound helps maintain telomere length, which is crucial for cellular longevity.
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress and preventing cellular damage.
Gene Regulation: The compound modulates the expression of genes involved in aging and cellular repair
Comparación Con Compuestos Similares
“Anti-aging agent 1” is often compared with other anti-aging compounds such as resveratrol, rapamycin, and retinol. While all these compounds share some common mechanisms, “this compound” is unique in its specific molecular targets and pathways. For example, it has a distinct ability to modulate telomere maintenance and gene expression, setting it apart from other compounds .
List of Similar Compounds
- Resveratrol
- Rapamycin
- Retinol
- Ubiquinone
- Ascorbic Acid
Propiedades
Fórmula molecular |
C16H16ClNO3 |
|---|---|
Peso molecular |
305.75 g/mol |
Nombre IUPAC |
6-chloro-1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-3,4-dihydro-2H-azepin-7-one |
InChI |
InChI=1S/C16H16ClNO3/c1-21-13-8-5-12(6-9-13)7-10-15(19)18-11-3-2-4-14(17)16(18)20/h4-10H,2-3,11H2,1H3/b10-7+ |
Clave InChI |
RZTQTAQPFFBFIC-JXMROGBWSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCCC=C(C2=O)Cl |
SMILES canónico |
COC1=CC=C(C=C1)C=CC(=O)N2CCCC=C(C2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-4-[4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6-(trifluoromethyl)quinazolin-7-yl]-7-fluoro-1-benzothiophene-3-carbonitrile](/img/structure/B15135437.png)

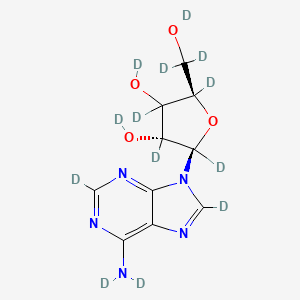


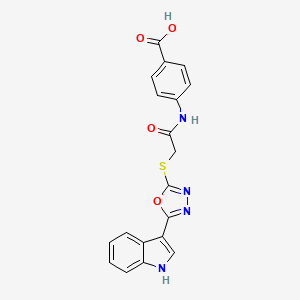
![2-methoxyethyl 4-[3-[[1-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexyl]triazol-4-yl]methoxy]phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate](/img/structure/B15135478.png)
![[4-(trifluoromethyl)phenyl]methyl 4-[6-(2,6-dihydroxy-3-nitrobenzoyl)pyrazolo[1,5-a]pyrimidin-2-yl]benzoate](/img/structure/B15135484.png)

